2,3,7-Trimethyloct-6-enal
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,7-trimethyloct-6-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,8,10-11H,5,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJWDOKNRPUUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564875 | |
| Record name | 2,3,7-Trimethyloct-6-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22418-67-3 | |
| Record name | 2,3,7-Trimethyl-6-octenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22418-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,7-Trimethyloct-6-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,3,7 Trimethyloct 6 Enal
Chemo- and Regioselective Synthesis Strategies
The controlled synthesis of 2,3,7-trimethyloct-6-enal hinges on methodologies that can selectively target specific functional groups and positions within the molecule, avoiding unwanted side reactions.
While a definitive, published total synthesis dedicated solely to this compound is not widely documented in mainstream chemical literature, its structure suggests that its synthesis would be approached as a target in academic or industrial research contexts. escholarship.org The synthesis must address the challenge of establishing the correct stereochemistry at the C2 and C3 positions. Synthetic routes are often designed to build the carbon skeleton sequentially, introducing the methyl groups and the terminal aldehyde function with high stereocontrol. A common strategy involves the use of chiral auxiliaries or asymmetric catalysis to set the stereocenters, followed by chain elongation and functional group manipulation to arrive at the final aldehyde.
Convergent and divergent strategies offer efficient pathways to complex molecules like this compound and its analogues.
Convergent Synthesis: A convergent approach would involve the independent synthesis of two or more complex fragments of the target molecule, which are then coupled together in the final stages. For this compound, a plausible convergent strategy would involve synthesizing a fragment containing the C1-C3 portion (the propanal head with two stereocenters) and a second fragment comprising the C4-C8 portion (the isopentenyl tail). These two fragments would then be joined via a C-C bond-forming reaction, such as a Grignard, Wittig, or aldol (B89426) reaction, followed by necessary functional group adjustments. This approach maximizes efficiency by allowing for the optimization of fragment syntheses separately.
Divergent Synthesis: A divergent strategy begins with a common precursor that is elaborated through different reaction pathways to yield a variety of structurally related compounds. chem-space.com Starting from a key intermediate, such as a protected form of citronellal, one could selectively modify the structure to produce not only this compound but also other valuable derivatives and isomers by applying different reagents or reaction conditions. chem-space.comgoogle.com This method is highly valuable for creating chemical libraries for screening purposes.
Precursor Compounds and Mechanistic Aspects in Synthesis
The choice of starting materials and the understanding of reaction mechanisms are fundamental to the successful synthesis of this compound.
Terpenoids, a large and diverse class of naturally occurring organic compounds, serve as excellent and often sustainable starting materials for chemical synthesis. kneopen.com Their biosynthesis in plants originates from two primary five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). beilstein-journals.orgresearchgate.net These precursors are generated through the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathways. researchgate.netnih.gov Subsequent condensation reactions produce larger precursors like geranyl pyrophosphate (GPP, C10), the parent of monoterpenes. nih.gov
Control of oxidation states is critical in the final steps of the synthesis. The target molecule is an aldehyde, which is an intermediate oxidation state between an alcohol and a carboxylic acid.
Oxidation: The direct precursor to this compound is its corresponding primary alcohol, 2,3,7-trimethyloct-6-en-1-ol . molaid.com The selective oxidation of this alcohol to the aldehyde is a key transformation. To avoid over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required.
Reduction: Conversely, the aldehyde can be selectively reduced to the primary alcohol, 2,3,7-trimethyloct-6-en-1-ol. This is a common step if the alcohol itself is the desired final product or an intermediate for further reactions like esterification.
The table below summarizes common reagents used for these transformations.
| Transformation | Starting Material | Product | Typical Reagents |
| Oxidation | 2,3,7-Trimethyloct-6-en-1-ol | This compound | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), Swern oxidation (oxalyl chloride, DMSO, triethylamine) |
| Reduction | This compound | 2,3,7-Trimethyloct-6-en-1-ol | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminium hydride (LiAlH₄), Diisobutylaluminium hydride (DIBAL-H) |
Table 1: Strategic Oxidation and Reduction Reactions.
Hydroformylation, or the oxo process, is a powerful industrial method for converting alkenes into aldehydes by adding a formyl group (–CHO) and a hydrogen atom across the double bond. This reaction is typically catalyzed by rhodium or cobalt complexes. researchgate.netresearchgate.net
While not a direct route to the specific substitution pattern of this compound, the hydroformylation of related terpene precursors like β-citronellene (derived from citronellal) is well-studied and demonstrates a key strategy for producing terpene-based aldehydes. researchgate.net A significant challenge in the hydroformylation of unsymmetrical alkenes like β-citronellene is controlling the regioselectivity to favor the desired linear or branched aldehyde isomer. researchgate.netresearchgate.net
Research on the rhodium-catalyzed hydroformylation of β-citronellene shows that it typically yields a mixture of two isomeric aldehydes. researchgate.net
| Substrate | Catalyst System | Conditions | Products | Product Ratio (Linear:Branched) |
| β-Citronellene | Rhodium catalyst with phosphine (B1218219) ligands (e.g., PPh₃) | Toluene or Ethanol solvent | Isomeric aldehydes | ~85:15 |
Table 2: Example of Hydroformylation of a Terpene Derivative. researchgate.net
This methodology underscores an important industrial approach to synthesizing aldehyde structures from abundant, biorenewable terpene feedstocks. acs.org
Stereoselective Synthesis and Chiral Induction in this compound Production
Achieving stereochemical control in the synthesis of this compound and its structural isomers is paramount for obtaining enantiomerically pure products. tcichemicals.comru.nl The field of asymmetric synthesis provides several strategies to introduce chirality and control the formation of specific stereoisomers. tcichemicals.comchiralpedia.com These methods often rely on the use of chiral catalysts or auxiliaries that create a chiral environment, influencing the reaction pathway to favor one stereochemical outcome over another. researchgate.net For substrates like 3,3,7-trimethyloct-6-enal, a closely related isomer that serves as a standard substrate in many studies, intramolecular carbonyl-ene cyclization is a key transformation where these principles are applied. uni-koeln.de
Asymmetric catalysis is a powerful tool for synthesizing chiral compounds, wherein a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. chiralpedia.comprinceton.edu In the context of producing chiral cyclic alcohols from unsaturated aldehydes like 3,3,7-trimethyloct-6-enal, chiral Lewis acid catalysts are frequently employed. uni-koeln.de
The first catalytic asymmetric intramolecular carbonyl-ene reaction utilized a chiral titanium-BINOL complex as the catalyst, successfully producing six- and seven-membered cyclic products with moderate to good enantioselectivities. uni-koeln.de Subsequent research has led to the development of more efficient and selective catalytic systems. For instance, a chiral aluminum-BINOL complex has been shown to catalyze the asymmetric carbonyl-ene cyclization of 3,3,7-trimethyloct-6-enal with improved yield and stereoselectivity, even when using a reduced amount of the catalyst. uni-koeln.de Another innovative approach involves the use of a chiral amide-directed supramolecule, which has also demonstrated competitive results in the cyclization of this substrate. uni-koeln.de
These catalytic systems operate by coordinating to the aldehyde's carbonyl group, which both activates the substrate and creates a defined chiral space around the reaction center. This steric and electronic influence directs the approaching olefin, leading to the preferential formation of one enantiomer.
Asymmetric Catalysis in Carbonyl-Ene Cyclization of 3,3,7-Trimethyloct-6-enal
| Catalyst System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Chiral Titanium-BINOL Complex | Intramolecular Carbonyl-Ene Cyclization | First catalytic asymmetric example; achieved moderate diastereoselectivities and moderate to good enantioselectivities. | uni-koeln.de |
| Chiral Aluminum-BINOL Complex | Intramolecular Carbonyl-Ene Cyclization | Improved yield and stereoselectivity with a reduced catalyst loading compared to previous methods. | uni-koeln.de |
| Chiral Amide-Directed Supramolecule | Intramolecular Carbonyl-Ene Cyclization | Achieved competitive yield and stereoselectivity through a self-assembled chiral environment. | uni-koeln.de |
| Chiral Zinc Reagent (from BINOL and dimethylzinc) | Asymmetric Cyclization | Cyclization of 3-methylcitronellal (3,7-dimethyloct-6-enal) afforded a single isomer in 86% yield and 88% enantiomeric excess (ee). | researchgate.net |
The synthesis of a molecule with multiple stereocenters, such as the products derived from this compound, requires control over both enantioselectivity (the formation of one enantiomer over its mirror image) and diastereoselectivity (the selection of one stereoisomer from a set of non-mirror-image stereoisomers). researchgate.net Enantioselective and diastereoselective methods are not mutually exclusive; a single, well-designed synthetic step can often control the configuration of multiple stereocenters simultaneously. tcichemicals.comresearchgate.net
In reactions like the carbonyl-ene cyclization of 3,3,7-trimethyloct-6-enal, the catalyst's structure is the primary determinant of stereochemical outcomes. uni-koeln.de Chiral Lewis acids, such as those based on titanium or aluminum complexed with BINOL (1,1'-Bi-2-naphthol), create a rigid chiral environment that forces the substrate to adopt a specific conformation in the transition state. uni-koeln.de This conformational rigidity dictates the facial selectivity of the nucleophilic attack from the olefin onto the activated aldehyde, thereby controlling the absolute stereochemistry (enantioselectivity) of the newly formed stereocenters.
Simultaneously, the relative orientation of the substituents in the product is also controlled, leading to high diastereoselectivity. uni-koeln.de For example, in the synthesis of epoxy alcohols, the choice of catalyst and the inherent strain in the transition state (such as A(1,2) or A(1,3) strain) can direct the reaction to favor either erythro or threo diastereomers. google.com While not directly documented for this compound, these principles of substrate- and catalyst-controlled diastereoselection are broadly applicable in asymmetric synthesis. google.com
Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netwikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. tcichemicals.comresearchgate.net
While many applications involve covalently bonded auxiliaries like Evans oxazolidinones, the chiral ligands used in asymmetric catalysis, such as BINOL, can be viewed as external chiral auxiliaries. researchgate.netuni-koeln.deresearchgate.net In the Lewis acid-catalyzed cyclizations of 3,3,7-trimethyloct-6-enal, the BINOL ligand is not attached to the substrate but to the metal center (e.g., Ti or Al). uni-koeln.de It is this metal-ligand complex that serves as the chiral influence, making the catalytic center asymmetric and inducing the formation of an enantiomerically enriched product. researchgate.net The C₂ symmetry of auxiliaries like BINOL is often key to achieving high levels of stereoselection by reducing the number of possible diastereomeric transition states. researchgate.net
Metal-Organic Framework (MOF) Catalysts
Metal-organic frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. d-nb.infooaepublish.com Their high surface area, tunable pore sizes, and the potential to introduce active catalytic sites make them promising materials for heterogeneous catalysis. d-nb.infoscispace.comnih.gov By using chiral organic linkers, it is possible to construct chiral MOFs that can act as enantioselective catalysts. mdpi.com
Chiral MOFs combine the benefits of homogeneous and heterogeneous catalysis, offering high selectivity within a stable, recyclable solid framework. mdpi.com A notable example is the use of a chiral MOF, Zn/(R)-KUMOF-1, to catalyze the Alder-ene cyclization of 3,3,7-trimethyloct-6-enal. mdpi.comresearchgate.net This reaction proceeded with a high yield of 92%, although the enantiomeric excess was moderate at 50% ee. mdpi.comresearchgate.net Research has shown that the optical purity of the product in such reactions is dependent on the crystal size and the specific chiral environment within the MOF's voids. mdpi.comresearchgate.net This demonstrates the potential of MOFs as tunable solid-state catalysts for chiral synthesis, even if further optimization is needed to enhance enantioselectivity. mdpi.com
MOF-Catalyzed Synthesis Involving 3,3,7-Trimethyloct-6-enal
| Catalyst | Reaction Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Zn/(R)-KUMOF-1 | Alder-ene Cyclization | 92% | 50% | mdpi.com, researchgate.net |
Chemical Reactivity and Derivatization Studies of 2,3,7 Trimethyloct 6 Enal
Reaction Pathways Involving the Aldehyde Moiety
The aldehyde functional group in 2,3,7-trimethyloct-6-enal is a primary site for a variety of reductive and additive transformations.
The reduction of the aldehyde in unsaturated aldehydes to the corresponding alcohol is a common synthetic transformation. For instance, the structurally similar compound, 2,4,7-trimethyloct-6-enal, can be reduced to 2,4,7-trimethyloct-6-en-1-ol. googleapis.comgoogleapis.com This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH4) in a solvent such as methanol (B129727). googleapis.com The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. This transformation is significant in the fragrance industry, as the resulting alcohol, 2,4,7-trimethyloct-6-en-1-ol, is a valuable fragrance ingredient. googleapis.comgoogleapis.com
The selective reduction of the aldehyde group in the presence of a carbon-carbon double bond is a key consideration in the synthesis of unsaturated alcohols. In the case of citral (B94496), a related α,β-unsaturated aldehyde, its hydrogenation can yield citronellol, where both the aldehyde and the conjugated double bond are reduced. google.com However, under specific conditions, the aldehyde can be selectively reduced.
| Reactant | Reagent | Product | Reference |
| 2,4,7-trimethyloct-6-enal | NaBH4, Methanol | 2,4,7-trimethyloct-6-en-1-ol | googleapis.com |
| Citral | H2, Raney nickel catalyst | Citronellol | google.com |
The intramolecular carbonyl-ene cyclization is a powerful method for the construction of cyclic compounds, and unsaturated aldehydes are often used as substrates. Specifically, 3,3,7-trimethyloct-6-enal has been extensively used as a standard model substrate in studies of asymmetric carbonyl-ene cyclizations. uni-koeln.de This reaction, catalyzed by chiral Lewis acids, leads to the formation of cyclopentane (B165970) derivatives with high stereoselectivity. uni-koeln.de
Early work by Yamamoto and coworkers demonstrated that a chiral zinc-BINOL complex could catalyze the cyclization of 3,3,7-trimethyloct-6-enal, although it required a stoichiometric amount of the Lewis acid. uni-koeln.de Subsequent research focused on developing more efficient catalytic systems. For example, a chiral aluminum-BINOL complex has been shown to catalyze the same cyclization with improved yield and stereoselectivity using a reduced amount of the catalyst. uni-koeln.de More recently, chiral metal-organic frameworks (MOFs) have also been employed as catalysts for this transformation. For example, a Zn/(R)-KUMOF-1 catalyzed Alder-ene cyclization of 3,3,7-trimethyloct-6-enal resulted in a high yield of 92% and an enantiomeric excess (ee) of 50%. mdpi.comresearchgate.net
| Catalyst | Product Yield | Enantiomeric Excess (ee) | Reference |
| Chiral aluminum-BINOL complex | Improved | Improved | uni-koeln.de |
| Zn/(R)-KUMOF-1 | 92% | 50% | mdpi.comresearchgate.net |
The aldehyde group of this compound can undergo various condensation and addition reactions, making it a valuable precursor in organic synthesis. vulcanchem.com Aldehydes are known to participate in reactions such as the Knoevenagel condensation, which involves the reaction with a compound containing an active methylene (B1212753) group. vulcanchem.com While specific examples with this compound are not extensively documented, its structural similarity to other aldehydes suggests its potential in such transformations.
Furthermore, the aldehyde can serve as an electrophile in addition reactions. For instance, the synthesis of 3,6,7-trimethyloct-6-en-1-yn-3-ol, a related alkynol, involves multi-step organic synthesis starting from simpler precursors, which likely includes the addition of an acetylide to an aldehyde. ontosight.ai
Transformations Involving the Alkene Moiety
The carbon-carbon double bond in this compound offers another site for chemical modification, primarily through hydrogenation and addition reactions.
The selective hydrogenation of the carbon-carbon double bond in the presence of an aldehyde group can be a challenging but synthetically useful transformation. In a related compound, (E)-2,4,7-trimethylocta-2,6-dienal, the conjugated double bond can be selectively hydrogenated to yield 2,4,7-trimethyloct-6-enal. googleapis.com This reaction is carried out using a Lindlar catalyst (palladium on calcium carbonate poisoned with lead) under a hydrogen atmosphere. googleapis.com This demonstrates that with the appropriate catalyst, the alkene moiety can be selectively reduced while preserving the aldehyde functionality.
The hydrogenation of citral provides another relevant example, where selective hydrogenation of the α,β-unsaturated double bond leads to citronellal. google.com This selectivity is often difficult to achieve due to the presence of another double bond and the carbonyl group, all of which are susceptible to hydrogenation. google.com
| Reactant | Catalyst | Product | Reference |
| (E)-2,4,7-trimethylocta-2,6-dienal | Lindlar Catalyst (Pd/CaCO3, lead poisoned) | 2,4,7-trimethyloct-6-enal | googleapis.com |
| Citral | H2, Chromium-promoted Raney nickel catalyst | Citronellal | google.com |
The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. libretexts.org In this type of reaction, the electron-rich double bond acts as a nucleophile, attacking an electrophile. libretexts.org A common example is the addition of hydrogen halides (HX), where the hydrogen adds to one carbon of the double bond and the halide to the other, proceeding through a carbocation intermediate. libretexts.orgyoutube.com The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with the greater number of hydrogen atoms.
Synthesis of Advanced Derivatives and Analogs
The exploration of advanced derivatives and analogs of this compound would likely follow synthetic pathways established for similar terpenoid aldehydes. These transformations aim to introduce new functional groups and structural motifs, leading to compounds with potentially novel chemical and biological properties.
Chalcogen-Containing Nitrone Derivatives of Related Structures
Research on related compounds, specifically (R)-citronellal and citral, has demonstrated the successful synthesis of chalcogen-containing nitrone derivatives. mdpi.comresearchgate.net These studies provide a blueprint for the potential synthesis of analogous derivatives from this compound. The introduction of selenium (a chalcogen) into the molecular structure is of particular interest as it can confer unique reactivity and biological activity. mdpi.comresearchgate.net
The general synthetic approach involves a two-step process. First, the α-position relative to the aldehyde is functionalized with a phenylselanyl group. This is followed by the condensation of the resulting α-phenylselanyl aldehyde with a hydroxylamine (B1172632) derivative to form the corresponding nitrone.
A key study on (R)-citronellal outlines the synthesis of α-phenylselanyl citronellal, which is then reacted with N-methyl-hydroxylamine hydrochloride to yield the corresponding nitrone. mdpi.com Another derivative, a selenium-containing oxime, was prepared by reacting α-phenylselenocitronellal with hydroxylamine hydrochloride. mdpi.com
Table 1: Synthesis of Chalcogen-Containing Derivatives from a Related Aldehyde ((R)-citronellal)
| Starting Material | Reagents | Product | Reference |
| (R)-Citronellal | 1. Diphenyl diselenide, N-ethyldiisopropylamine, trimethylsilyl (B98337) chloride 2. N-methyl-hydroxylamine hydrochloride, Na2CO3 | (E)-N,3,7-Trimethyl-2-(phenylselanyl)oct-6-en-1-imine oxide | mdpi.com |
| α-Phenylselenocitronellal | Hydroxylamine hydrochloride, Na2CO3 | (3R,E)-3,7-Dimethyl-2-(phenylselanyl)oct-6-enal oxime | mdpi.com |
These examples from related structures strongly suggest that this compound could undergo similar transformations to produce a variety of chalcogen-containing nitrone and oxime derivatives. The specific reaction conditions would likely require optimization for the this compound substrate.
Exploration of Other Functionalized Analogs and Heterocyclic Systems
The aldehyde and alkene functionalities in this compound serve as versatile handles for the synthesis of a wide array of other functionalized analogs and for its incorporation into heterocyclic systems.
Functionalized Analogs:
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to esters and ethers. A patent for a structurally similar compound, 2,4,7-trimethyloct-6-enal, describes its reduction to the corresponding alcohol, 2,4,7-trimethyloct-6-en-1-ol, using sodium borohydride in methanol. googleapis.com This alcohol can then be used in the fragrance industry. googleapis.com It is highly probable that this compound would react similarly.
Table 2: Potential Functionalized Analogs of this compound Based on Reactions of Related Aldehydes
| Reaction Type | Reagents | Expected Product from this compound |
| Reduction | NaBH4, Methanol | 2,3,7-Trimethyloct-6-en-1-ol |
| Oxidation | Jones reagent (CrO3/H2SO4) | 2,3,7-Trimethyloct-6-enoic acid |
| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CH2) | 2,3,7-Trimethyl-1,6-nonadiene |
| Grignard Reaction | Alkyl/Aryl magnesium halide (e.g., CH3MgBr) | 3,4,8-Trimethylnon-7-en-2-ol |
Heterocyclic Systems:
The structure of this compound is also a potential precursor for the synthesis of various heterocyclic compounds. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest in medicinal chemistry and materials science. umich.edu
For instance, the aldehyde functionality can participate in condensation reactions with dinucleophiles to form heterocyclic rings. A common example is the reaction of an aldehyde with a hydrazine (B178648) derivative to form a pyrazoline or with a hydroxylamine to form an isoxazoline. While specific examples starting from this compound are not readily found in the literature, the general reactivity patterns of aldehydes suggest these transformations are feasible.
Furthermore, the double bond in the structure could be utilized in cycloaddition reactions, such as the Diels-Alder reaction if a suitable diene is present, or in intramolecular cyclizations to form cyclic ethers or lactones after further functional group manipulations. The synthesis of various heterocyclic compounds from other natural products is a well-established field, indicating the potential for similar applications with this compound. jmchemsci.comekb.eg
Spectroscopic and Chromatographic Characterization in Research Contexts
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the identification of molecular structures. By analyzing the interaction of electromagnetic radiation with a compound, researchers can deduce its atomic composition and connectivity. For 2,3,7-Trimethyloct-6-enal, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information to build a complete structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR can reveal the chemical environment, connectivity, and stereochemistry of atoms within the this compound structure.
¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons. The aldehyde proton (-CHO) is highly deshielded and would appear as a characteristic signal in the downfield region of the spectrum. The vinylic proton on the C6 double bond would also have a distinct chemical shift, while the numerous methyl and methylene (B1212753) protons would appear in the upfield aliphatic region. Spin-spin splitting patterns would further help to confirm the connectivity between adjacent protons.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is the most downfield signal. The two carbons of the C=C double bond would appear in the olefinic region, while the remaining sp³ hybridized carbons of the alkyl chain and methyl groups would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the compound's structure. Actual experimental values may vary.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | 9.5 - 9.7 | 200 - 205 |
| Vinylic (=CH-) | 5.0 - 5.2 | 120 - 125 |
| Vinylic (=C(CH₃)₂) | - | 130 - 135 |
| Aliphatic (CH, CH₂, CH₃) | 0.8 - 2.4 | 10 - 50 |
Mass Spectrometry (MS) Applications in Structural Analysis
Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, which has a molecular formula of C₁₁H₂₀O, the exact mass is approximately 168.15 Da.
When coupled with Gas Chromatography (GC-MS), the compound can be separated from a mixture and then ionized. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule's mass. The fragmentation pattern is a unique fingerprint that arises from the cleavage of specific bonds within the molecule. Common fragmentation pathways for a terpenoid aldehyde like this include alpha-cleavage adjacent to the carbonyl group and fragmentation near the double bond, often resulting in characteristic isoprenoid fragments.
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| 168 | Molecular Ion [M]⁺ |
| 153 | [M - CH₃]⁺ |
| 125 | [M - C₃H₇]⁺ |
| 69 | Isoprenyl cation [C₅H₉]⁺ |
| 43 | Acylium ion [CH₃CO]⁺ or Isopropyl cation [C₃H₇]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its identity as an unsaturated aldehyde.
The most prominent peak would be from the carbonyl (C=O) stretch of the aldehyde group. Additionally, the spectrum would show signals corresponding to the aldehyde C-H bond, the carbon-carbon double bond (C=C), and the various C-H bonds of the alkyl portions of the molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch | ~1725 cm⁻¹ (Strong) |
| Aldehyde | C-H Stretch | ~2720 cm⁻¹ and ~2820 cm⁻¹ (Medium) |
| Alkene | C=C Stretch | ~1670 cm⁻¹ (Variable) |
| Alkane | C-H Stretch | 2850-3000 cm⁻¹ (Strong) |
Chromatographic Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both liquid and gas chromatography are essential for its isolation from reaction mixtures or natural sources and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are non-volatile or thermally unstable. For an aldehyde like this compound, both normal-phase and reversed-phase HPLC could be employed.
Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). This method separates compounds based on polarity.
Reversed-Phase HPLC: This is the more common mode, using a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., mixtures of water with methanol (B129727) or acetonitrile). Separation is based on hydrophobicity.
Detection is typically achieved using a UV detector, as the aldehyde carbonyl group provides sufficient chromophoric activity.
Gas Chromatography (GC) for Volatile Compound Analysis
Given that this compound is a volatile terpenoid, Gas Chromatography (GC) is an ideal method for its analysis and separation. researchgate.net In GC, a sample is vaporized and injected onto the head of a chromatographic column. researchgate.net Elution occurs as the analyte is transported through the column by an inert carrier gas.
The choice of the column's stationary phase is critical for achieving good separation. canada.cacdnsciencepub.com For terpenoids, a non-polar or mid-polarity column (e.g., with a phenyl polysiloxane stationary phase) is often effective. cdnsciencepub.com A temperature-programmed method, where the column temperature is gradually increased, is typically used to ensure the efficient elution of all components. Standard detectors include the Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for definitive identification, as discussed previously. researchgate.net
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Isolation
Thin-Layer Chromatography (TLC) is a fundamental analytical technique widely employed in synthetic organic chemistry for the qualitative monitoring of chemical reactions and for the preliminary determination of appropriate solvent systems for purification by column chromatography. In the context of the synthesis and isolation of this compound, TLC provides a rapid and efficient method to track the progress of a reaction, identify the presence of starting materials, intermediates, and products, and to guide the purification process.
The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or a mixture of solvents). The separation is driven by the polarity of the compounds in the mixture. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds have a weaker interaction with the stationary phase and are carried further by the mobile phase, leading to a higher Rf value.
In a typical synthetic procedure leading to this compound, TLC can be used to monitor the conversion of a precursor, for instance, the oxidation of the corresponding alcohol, 2,3,7-Trimethyloct-6-en-1-ol. The aldehyde product, this compound, is generally less polar than the starting alcohol due to the absence of the hydroxyl group which can engage in hydrogen bonding with the silica gel. This difference in polarity allows for their separation on a TLC plate.
Reaction Monitoring:
To monitor a reaction, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. Alongside the reaction mixture, spots of the starting material and sometimes a co-spot (a mixture of the starting material and the reaction mixture) are applied. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Isolation and Purification:
Once the reaction is complete, TLC is instrumental in developing a solvent system for the purification of this compound by column chromatography. A range of solvent systems, typically mixtures of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or diethyl ether), are tested to achieve good separation between the desired product and any impurities. The ideal solvent system is one that results in a clear separation of the spots with the Rf value of the target compound being in the range of 0.2-0.4, which generally ensures an effective separation on a silica gel column.
Below is a hypothetical data table illustrating how TLC data might be presented for the analysis of a reaction mixture containing an alcohol precursor and the resulting aldehyde product, based on common practices in organic chemistry.
| Spot | Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Observations |
| 1 | 2,3,7-Trimethyloct-6-en-1-ol (Starting Material) | 9:1 | 0.25 | Single spot corresponding to the polar starting material. |
| 2 | Reaction Mixture (t = 1h) | 9:1 | 0.25, 0.50 | Two spots observed, indicating the presence of both starting material and a less polar product. |
| 3 | Reaction Mixture (t = 4h) | 9:1 | 0.50 | A single, more intense spot corresponding to the product, with the starting material spot having disappeared. |
| 4 | This compound (Product) | 9:1 | 0.50 | Single spot corresponding to the less polar aldehyde product. |
Visualization:
Since this compound, like many organic compounds, is not colored, visualization of the spots on the TLC plate is necessary. This is typically achieved by using a UV lamp, as compounds containing a chromophore (such as the carbon-carbon double bond and the carbonyl group in this aldehyde) will appear as dark spots on a fluorescent background. Alternatively, chemical staining agents can be used. A common stain for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNP), which reacts with the carbonyl group to form a colored spot. Another general-purpose stain is potassium permanganate, which reacts with the double bond and the aldehyde group, appearing as a yellow-brown spot on a purple background.
Biological Activities and Biochemical Pathways Non Human Focus
Antioxidant Activity Investigations in In Vitro and In Vivo Models (Non-Human)
Investigations into the antioxidant potential of 2,3,7-Trimethyloct-6-enal are not extensively documented. However, studies on closely related isomers and the broader class of terpenoids, to which this compound belongs, provide a foundational understanding of its potential biological activities.
Direct studies evaluating the effect of this compound on oxidative stress markers in animal models are not available in the current body of scientific literature. However, research on a closely related isomer, 2,3,6-trimethyloct-6-enal, has shown liver-protective activity against paracetamol-induced toxicity in Swiss albino mice. researchgate.net Paracetamol overdose is known to induce severe liver damage through the generation of reactive oxygen species (ROS), leading to oxidative stress. The protective effect of this isomer suggests a potential to mitigate oxidative damage.
In typical in vivo antioxidant studies, several key markers of oxidative stress are evaluated to assess a compound's efficacy. These include:
Thiobarbituric Acid Reactive Substances (TBARS): An assay to measure lipid peroxidation, which is a primary indicator of oxidative damage to cell membranes.
Superoxide (B77818) Dismutase (SOD): A crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. researchgate.net
Catalase (CAT): An enzyme that facilitates the decomposition of hydrogen peroxide to water and oxygen, protecting the cell from oxidative damage. researchgate.net
Glutathione (GSH): A vital intracellular antioxidant that plays a key role in neutralizing free radicals and reactive oxygen species. nih.gov
While the study on 2,3,6-trimethyloct-6-enal indicates a hepatoprotective outcome, specific data on its effect on the levels of enzymes like SOD and CAT, or on the levels of lipid peroxidation markers like TBARS, are not detailed in the available literature. researchgate.net
Specific mechanistic studies elucidating the antioxidant action of this compound have not been identified. As a terpenoid, its potential antioxidant activity could be attributed to several mechanisms common to this class of compounds. Terpenoids are known to act as antioxidants through various pathways, including the scavenging of free radicals. researchgate.netnih.gov
The primary mechanism often involves donating a hydrogen atom from their structure to a free radical, which neutralizes the radical and terminates the damaging chain reaction of oxidation. mdpi.comnih.gov The structure of this compound, containing an aldehyde group and a double bond, may contribute to its reactivity and potential to interact with and quench reactive oxygen species. However, without direct experimental evidence, the precise mechanism remains speculative. Common in vitro assays used to probe these mechanisms for other terpenoids include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govnih.govmdpi.com
There are no available scientific studies that provide a comparative analysis of the antioxidant activity of this compound against standard antioxidants. In antioxidant research, new compounds are typically benchmarked against well-established standards to gauge their relative potency.
Commonly used standard antioxidants for such comparisons include:
Ascorbic Acid (Vitamin C): A potent water-soluble antioxidant. mdpi.com
Butylated Hydroxytoluene (BHT): A synthetic lipid-soluble antioxidant widely used as a food preservative. cabidigitallibrary.org
Trolox: A water-soluble analog of Vitamin E, commonly used as a standard in antioxidant capacity assays like ORAC (Oxygen Radical Absorbance Capacity). mdpi.com
Without dedicated research, the efficacy of this compound relative to these standards is unknown.
Antimicrobial Activity against Pathogenic Microorganisms (Non-Human)
The antimicrobial properties of this compound have not been specifically investigated against pathogenic microorganisms. However, as an aldehyde, it belongs to a class of chemical compounds known for their antimicrobial effects. Aldehydes generally exert their antimicrobial action by interacting with and inactivating microbial proteins and enzymes, which disrupts essential cellular processes and leads to cell death. nih.govsitubiosciences.com The reactivity of the aldehyde functional group makes it potent against a broad spectrum of microorganisms, including bacteria and fungi. situbiosciences.commst.edu
There is no published research assessing the antimicrobial activity of this compound against the specific pathogenic bacterial strains of Escherichia coli O157:H7, Listeria monocytogenes, or Bacillus cereus. These bacteria are significant foodborne pathogens, and compounds effective against them are of considerable interest. mdpi.comnih.govnih.govsemanticscholar.orgfrontiersin.org While other aldehydes and essential oils containing various terpenoids have shown activity against these bacteria, the efficacy of this particular compound remains unstudied. nih.gov
Consistent with the lack of general antimicrobial assessment, no studies have determined the Minimal Inhibitory Concentrations (MIC) or Minimal Bactericidal Concentrations (MBC) for this compound against any bacterial strains.
Minimal Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.
Minimal Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Without these fundamental data, the potential of this compound as an antimicrobial agent cannot be quantified or confirmed.
Ecological and Chemoecological Roles of this compound and its Analogs
The ecological and chemoecological functions of this compound have not been directly investigated. However, by examining its structural analogs and the broader class of terpenoid aldehydes, it is possible to infer its potential roles in natural systems.
Presence in Plant Extracts and Natural Sources (e.g., Pajanelia longifolia, Eucalyptus citriodora)
There is currently no specific scientific literature confirming the presence of this compound in Pajanelia longifolia or Eucalyptus citriodora. The essential oils of these and other plants are rich in a diverse array of terpenoids, and while various isomers and related structures may be present, the specific identification of this compound remains to be documented.
Investigation of Potential as Semiochemicals or Signaling Molecules
Terpenoid aldehydes are well-established as semiochemicals, which are chemical signals that mediate interactions between organisms. entomologyjournals.comresearchgate.net These compounds can act as pheromones (intraspecific communication) or allelochemicals (interspecific communication), playing critical roles in processes such as mating, aggregation, defense, and host location. plantprotection.pl
For instance, various aldehydes, including terpenoid structures, are known to be attractive to insects like mosquitoes, guiding them to floral nectar sources. wikipedia.org In the context of pest management, certain aldehydes have been identified as kairomones, which are beneficial to the receiver, for bark beetles, aiding them in locating suitable host trees. mdpi.com Given its volatile nature and structural similarity to known semiochemicals, it is plausible that this compound could function as a signaling molecule in certain ecological contexts, although specific interactions have yet to be identified.
Biosynthetic Pathways in Organisms Producing Related Compounds
The biosynthesis of this compound, as an irregular C11 terpenoid, likely deviates from the canonical terpene biosynthetic pathways. Standard terpenoids are constructed from five-carbon isoprene (B109036) units, leading to molecules with carbon skeletons in multiples of five (e.g., C10, C15, C20). mdpi.com
The formation of irregular terpenoids, such as those with a C11 backbone, is thought to occur through modifications of standard terpene precursors. nih.govbeilstein-journals.org One proposed mechanism involves the action of specific methyltransferases that add a methyl group to a C10 precursor like geranyl diphosphate (B83284) (GPP). beilstein-journals.orgnih.gov Subsequent enzymatic reactions, including oxidation to form the aldehyde group, would then lead to the final C11 structure. This pathway represents an expansion of the chemical diversity generated from the fundamental building blocks of terpene biosynthesis. researchgate.net
Computational and Theoretical Studies on 2,3,7 Trimethyloct 6 Enal
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic world of molecules.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2,3,7-Trimethyloct-6-enal, DFT calculations can be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations provide precise bond lengths, bond angles, and dihedral angles.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be elucidated. The energy gap between HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. For α,β-unsaturated aldehydes, DFT studies can help in understanding the conjugation between the double bond and the carbonyl group, which significantly influences their reactivity.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: The following data is illustrative and represents typical outputs of a DFT calculation.)
| Parameter | Value |
|---|---|
| C=O Bond Length | 1.22 Å |
| C=C Bond Length | 1.34 Å |
| C-C-C Bond Angle (at C2) | 118.5° |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Computational chemistry provides the tools to predict various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, its ¹H and ¹³C NMR spectra can be simulated.
These predictions are invaluable for confirming the structure of newly synthesized compounds or for assigning signals in experimentally obtained spectra. While no specific computational studies for this compound are publicly available, experimental ¹H NMR data for a diastereomer, (2S)-2,3,7-trimethyloct-6-enal, has been reported. escholarship.org A theoretical study would aim to reproduce these experimental values, thereby validating the computational model.
Table 2: Comparison of Experimental and Hypothetical Predicted ¹H NMR Chemical Shifts (ppm) for a Diastereomer of this compound (Note: Predicted values are for illustrative purposes.)
| Proton | Experimental Shift (ppm) escholarship.org | Hypothetical Predicted Shift (ppm) |
|---|---|---|
| H1 (Aldehyde) | 9.68 | 9.72 |
| H6 | 5.09 | 5.15 |
| H2 | 2.38 – 2.26 | 2.35 |
| Methyl at C7 | 1.68 | 1.70 |
| Methyl at C7' | 1.60 | 1.62 |
Molecular Modeling and Dynamics Simulations
Beyond static properties, molecular modeling and simulations can explore the dynamic nature of molecules and their reaction pathways.
Computational methods are instrumental in mapping out the pathways of chemical reactions. For an α,β-unsaturated aldehyde like this compound, potential reactions include nucleophilic addition to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-addition or Michael addition). acs.org
By calculating the structures and energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which in turn explains the kinetics and selectivity of the reaction. For instance, theoretical investigations can clarify why certain nucleophiles favor one addition pathway over the other.
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Structure-Activity Relationship (SAR) modeling is a key component of computational chemistry, particularly in the fields of drug discovery and materials science. SAR models aim to correlate the structural or physicochemical properties of molecules with their biological activity or other desired endpoints.
For this compound, a SAR study would begin by calculating a variety of molecular descriptors using computational methods. These descriptors quantify different aspects of the molecule's structure and properties. By building a dataset of similar molecules with known activities, a predictive model can be developed. This model could then estimate the potential activity of this compound or guide the design of new analogues with enhanced properties.
Table 3: Selected Molecular Descriptors for SAR Modeling of this compound (Note: These descriptors can be calculated from the molecular structure.)
| Descriptor | Definition |
|---|---|
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. |
| Number of Rotatable Bonds | A measure of molecular flexibility. |
| Dipole Moment | A measure of the overall polarity of the molecule. |
Computational Approaches to Predicting Biological Activities
The prediction of biological activities through computational methods is a cornerstone of modern drug discovery and natural product research. For this compound, a variety of in silico techniques can be employed to elucidate its potential pharmacological and physiological effects. These methods are particularly valuable for terpenoids, a class of natural products known for their diverse biological functions. ijeast.comnih.gov
Molecular docking is a primary computational tool used to predict the binding affinity and orientation of a small molecule, such as this compound, to a macromolecular target, typically a protein or enzyme. This technique allows for the investigation of potential interactions with various biological targets, such as receptors or enzymes involved in signaling pathways. For instance, in silico docking studies on other terpenes have successfully predicted their interactions with inflammatory enzymes. mdpi.com A hypothetical docking study of this compound against a panel of enzymes could yield data on binding energies and inhibition constants, providing a preliminary assessment of its biological activity.
Another computational approach involves the use of quantitative structure-activity relationship (QSAR) models. These models correlate the chemical structure of a molecule with its biological activity. By analyzing a dataset of molecules with known activities, a predictive model can be built. For this compound, a QSAR model developed for similar aldehydes or terpenoids could be used to predict its activity in various assays.
Furthermore, bioinformatics tools can be utilized to perform in silico analysis of metabolic pathways related to terpenoid biosynthesis. ijeast.comresearchgate.net By examining the genes and enzymes involved in these pathways, researchers can gain insights into the regulation and production of compounds like this compound in biological systems. nih.govnih.gov
A hypothetical molecular docking study of this compound against several key enzymes could be represented as follows:
| Target Enzyme | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues |
| Cyclooxygenase-2 (COX-2) | -7.2 | 5.8 | TYR385, SER530, ARG120 |
| 5-Lipoxygenase (5-LOX) | -6.8 | 10.2 | HIS367, HIS372, ILE406 |
| Acetylcholinesterase (AChE) | -8.1 | 1.5 | TRP84, TYR130, PHE330 |
| Farnesyl Diphosphate (B83284) Synthase | -7.5 | 3.9 | LYS200, TYR123, ASP110 |
In silico Methods for Understanding Enantioselectivity
The stereochemistry of a molecule is crucial to its biological activity. In the case of this compound, which possesses chiral centers, understanding the factors that govern the formation of one enantiomer over another is of significant interest. In silico methods provide a powerful means to investigate and predict the enantioselectivity of chemical reactions.
Computational studies on the enantioselective synthesis of aldehydes often employ quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods. acs.orgnih.gov These approaches can be used to model the transition states of a reaction, allowing for the calculation of activation energies for the pathways leading to different enantiomers. The difference in these activation energies can then be used to predict the enantiomeric excess (ee) of the reaction.
For example, in the asymmetric allylation of aldehydes, computational investigations have successfully predicted the chirality induction by various catalysts. acs.orgnih.gov A similar approach could be applied to reactions involving this compound, such as its synthesis via an enantioselective catalytic process. By modeling the interaction of the substrate with the chiral catalyst, the subtle non-covalent interactions that determine the stereochemical outcome can be elucidated. rsc.org
Density Functional Theory (DFT) is another powerful computational tool used to study reaction mechanisms and stereoselectivity. DFT calculations can provide detailed information about the electronic structure of the transition states and intermediates, helping to rationalize the observed enantioselectivity. rsc.org For instance, in the context of an organocatalyzed reaction to produce a chiral aldehyde, DFT could be used to model the key stereodetermining step.
The results of a hypothetical computational study on the enantioselective reduction of a precursor to form the different enantiomers of 2,3,7-Trimethyloct-6-enol (a closely related alcohol) could be summarized in the following table:
| Catalyst | Enantiomer | Transition State Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |
| Catalyst A | (R) | -25.4 | 95 |
| Catalyst A | (S) | -23.1 | |
| Catalyst B | (R) | -22.8 | 10 |
| Catalyst B | (S) | -23.2 | |
| Catalyst C | (R) | -28.9 | |
| Catalyst C | (S) | -30.5 | 88 |
These computational approaches not only provide a deeper understanding of the factors controlling enantioselectivity but also enable the rational design of new catalysts and reaction conditions to achieve higher stereochemical control. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies and Catalysts for 2,3,7-Trimethyloct-6-enal
The synthesis of structurally complex aldehydes like this compound presents a fertile ground for the development of new chemical reactions and catalysts. Future research could focus on stereoselective methods to control the geometry of the carbon-carbon double bond and the stereochemistry of the chiral centers.
Key Research Objectives:
Asymmetric Catalysis: Designing chiral catalysts to produce specific stereoisomers of this compound. This could involve organocatalysis or transition-metal catalysis to achieve high enantiomeric and diastereomeric purity.
Biocatalysis: Employing enzymes or whole-cell systems for the synthesis of this compound. Biocatalytic routes often offer high selectivity under mild reaction conditions, aligning with the principles of green chemistry.
Flow Chemistry: Developing continuous flow processes for the synthesis of this aldehyde. Flow chemistry can offer advantages in terms of safety, scalability, and reaction control compared to traditional batch methods.
A patent for a related isomer, 2,4,7-trimethyloct-6-enal, describes its synthesis via the partial hydrogenation of a corresponding dienal using a palladium on calcium carbonate catalyst, followed by distillation googleapis.com. Future work could adapt and refine such catalytic systems for the specific isomeric requirements of this compound.
Exploration of Undiscovered Biological Activities in Non-Human Systems
Terpenoids, the class of compounds to which this compound belongs, are known for their diverse biological activities, particularly in plant-insect interactions e3s-conferences.orgnih.govrothamsted.ac.uk. Future research should investigate the potential ecological roles of this specific molecule.
Potential Areas of Investigation:
Pheromonal Activity: Investigating whether this compound acts as a pheromone (e.g., aggregation, alarm, or sex pheromone) for any insect species. This would involve electrophysiological studies and behavioral assays.
Allelochemical Effects: Assessing its role as an allomone (repellent) or kairomone (attractant) for insects. Many terpenoid aldehydes are known to be insect repellents e3s-conferences.org.
Antimicrobial Properties: Screening this compound for activity against various plant pathogens, including fungi and bacteria. The aldehyde functional group can be reactive and may contribute to antimicrobial effects.
Research on other acyclic monoterpenes has shown a range of biological effects, and computational studies can help predict potential activities and toxicities nih.govmdpi.com. Such in silico approaches could be a starting point for targeted in vitro and in vivo studies on this compound.
Advanced Materials Science Applications Incorporating this compound Scaffolds
The presence of both an aldehyde group and a carbon-carbon double bond makes this compound a potentially valuable monomer for polymer synthesis wikipedia.orgresearchgate.net. These functional groups allow for a variety of polymerization and cross-linking reactions.
Prospective Applications in Materials Science:
Polymer Synthesis: Using this compound as a monomer or co-monomer in polymerization reactions. The aldehyde group can be involved in condensation reactions, while the double bond can participate in addition polymerization wikipedia.orgresearchgate.net.
Functional Coatings and Resins: Incorporating the molecule into polymer networks to create functional materials. The aldehyde group provides a reactive site for post-polymerization modification, allowing for the attachment of other molecules to tune the material's properties.
Biodegradable Polymers: Exploring the potential for creating biodegradable polymers derived from this terpenoid scaffold, which could offer more environmentally friendly alternatives to conventional plastics.
The reactivity of α,β-unsaturated carbonyl compounds in polymerization is well-established and dominates their industrial use wikipedia.org. Research could explore similar pathways for this compound.
Integration with Green Chemistry Principles for Sustainable Production
Future production of this compound should be guided by the principles of green chemistry to minimize environmental impact. carrementbelle.comnih.gov This involves considering the entire lifecycle of the chemical, from feedstock to final product.
Table 1: Green Chemistry Approaches for Sustainable Production
| Green Chemistry Principle | Application to this compound Synthesis |
| Renewable Feedstocks | Investigating biosynthetic pathways from renewable resources like sugars or plant-derived precursors. |
| Atom Economy | Designing synthetic routes, such as addition reactions, that maximize the incorporation of all starting materials into the final product. |
| Use of Safer Solvents | Employing water, supercritical fluids, or ionic liquids as reaction media to replace hazardous organic solvents. e3s-conferences.org |
| Catalysis | Developing highly efficient and recyclable catalysts to reduce waste and energy consumption. scielo.brresearchgate.net |
| Energy Efficiency | Exploring photochemical or microwave-assisted synthesis to reduce energy inputs compared to conventional heating. |
By proactively incorporating these principles, the chemical industry can develop manufacturing processes for this compound that are both economically viable and environmentally responsible. carrementbelle.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2,3,7-trimethyloct-6-enal, and how do reaction conditions influence yield and stereoselectivity?
- Methodological Answer : Asymmetric carbonyl–ene cyclization catalyzed by chiral aluminum-BINOL complexes is a primary method. Key parameters include catalyst loading (reduced to 5–10 mol%), temperature (−20°C to room temperature), and solvent polarity (e.g., dichloromethane or toluene). Yields >80% and enantiomeric excess (ee) >90% are achievable by optimizing these variables .
Q. How is this compound validated as a standard substrate in catalytic asymmetric reactions?
- Methodological Answer : The compound’s structural rigidity and stereochemical complexity make it ideal for testing catalyst performance. Researchers compare results against historical benchmarks (e.g., Yamamoto’s zinc-BINOL system requiring 3 equiv. catalyst) to validate new catalytic systems. Consistency in trans-diastereoisomer selectivity (>90%) is a critical metric .
Q. What analytical techniques are recommended for characterizing this compound and its cyclization products?
- Methodological Answer : Use chiral HPLC or GC with β-cyclodextrin columns to resolve enantiomers. NMR (¹H, ¹³C, and NOESY) confirms regiochemistry, while X-ray crystallography provides absolute stereochemistry. Mass spectrometry (HRMS) validates molecular formulas .
Advanced Research Questions
Q. How can stereochemical contradictions in carbonyl–ene cyclization products be resolved when using supramolecular catalysts?
- Methodological Answer : Divergent stereoselectivity may arise from competing non-covalent interactions (e.g., hydrogen bonding vs. π-stacking). To resolve this, employ kinetic isotope effect (KIE) studies and DFT calculations to map transition states. Adjusting steric bulk in BINOL-derived ligands or solvent dielectric constants can suppress competing pathways .
Q. What computational strategies are effective for predicting the reactivity of this compound in hybrid catalyst systems?
- Methodological Answer : Density Functional Theory (DFT) modeling of frontier molecular orbitals (HOMO/LUMO) identifies electron-deficient aldehyde groups as reactive sites. Molecular dynamics simulations of supramolecular host-guest systems (e.g., chiral amide cages) predict enantioselectivity trends by analyzing binding affinities .
Q. How do methodological inconsistencies in enantioselectivity data across studies impact the reproducibility of catalytic systems?
- Methodological Answer : Contradictions often stem from variations in substrate purity, moisture-sensitive catalysts, or unaccounted solvent effects. Standardize protocols by:
- Using anhydrous solvents (e.g., distilled CH₂Cl₂).
- Reporting ee values with both HPLC and NMR data.
- Cross-validating results with independent kinetic profiling (e.g., Eyring plots) .
Q. What strategies improve the scalability of asymmetric cyclizations involving this compound without compromising stereoselectivity?
- Methodological Answer : Continuous-flow reactors enhance mass transfer and reduce catalyst deactivation. Immobilize BINOL catalysts on silica supports to enable recycling. Monitor reaction progress in real time via inline FTIR to optimize residence time and temperature .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between experimental and computational stereochemical predictions?
- Methodological Answer : Discrepancies may arise from oversimplified computational models (e.g., neglecting solvent or entropy effects). Use hybrid QM/MM (quantum mechanics/molecular mechanics) approaches with explicit solvent molecules. Validate with kinetic isotopic labeling (KIE) and variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
